Aristolone

Cytotoxicity Lung Cancer Anticancer

Aristolone is the preferred aristolane scaffold for H460 lung, ES-2 ovarian, and DU145 prostate cancer cytotoxicity screening (IC50: 51.3–61.5 µg/mL), outperforming aristolactone (>3.3-fold) and 2-hydroxyaristolone (>1.95-fold). Its unique gem-dimethylcyclopropane moiety drives selective RAD52-pathway inhibition (IC12 390 vs. >1000 µg/mL in rad6 mutants) and targeted C1 complement engagement—selectivity unattainable with generic sesquiterpenes. Insist on Aristolone: generic aristolane substitution compromises experimental reproducibility and target specificity.

Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
CAS No. 6831-17-0
Cat. No. B209160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAristolone
CAS6831-17-0
Synonymsaristolone
aristolone, (-)-isome
Molecular FormulaC15H22O
Molecular Weight218.33 g/mol
Structural Identifiers
SMILESCC1CCCC2=CC(=O)C3C(C12C)C3(C)C
InChIInChI=1S/C15H22O/c1-9-6-5-7-10-8-11(16)12-13(14(12,2)3)15(9,10)4/h8-9,12-13H,5-7H2,1-4H3/t9-,12-,13+,15+/m1/s1
InChIKeyUGVIZCBJCSXBCJ-JWFUOXDNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Aristolone (CAS 6831-17-0) Technical Baseline and Procurement Overview


Aristolone (CAS 6831-17-0, also cited as 25274-27-5) is a tricyclic sesquiterpene ketone belonging to the rare aristolane class, characterized by a gem-dimethylcyclopropane moiety [1]. It is primarily isolated from plants of the Aristolochia genus (e.g., A. debilis, A. manshuriensis) and has also been identified in fungal and marine sources [2]. As a natural product, Aristolone serves as a chemical probe for investigating apoptosis and complement system pathways, and functions as a reference standard in pharmacological and toxicological research [3].

Why Aristolone Cannot Be Generically Substituted with Other Aristolane Sesquiterpenes


Within the aristolane class, even minor structural modifications—such as hydroxylation at C-2, C-11, or C-12—profoundly alter biological activity profiles. For example, 2-hydroxyaristolone (rulepidol) and 1,2-dihydroxyaristolone exhibit distinct cytotoxic potency and target engagement compared to the parent Aristolone scaffold [1]. Furthermore, Aristolone's unique gem-dimethylcyclopropane moiety contributes to its specific three-dimensional conformation, which is critical for interactions with biological targets such as the C1 complement component . Generic substitution with other aristolane sesquiterpenes or sesquiterpene lactones (e.g., aristolactone) is therefore not scientifically valid; procurement decisions must be guided by compound-specific quantitative evidence to ensure experimental reproducibility and target specificity.

Aristolone Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Cytotoxic Potency Against Human Lung Cancer Cells (H460)

Aristolone exhibits cytotoxic activity against H460 non-small cell lung cancer cells with an IC50 value of 51.3 µg/mL [1]. In comparison, the structurally related aristolane derivative 2-hydroxyaristolone (rulepidol) showed significantly weaker activity in similar cytotoxicity assays, with reported IC50 values >100 µg/mL against multiple cancer cell lines [2]. This represents an approximate 2-fold or greater difference in potency favoring Aristolone for lung cancer models.

Cytotoxicity Lung Cancer Anticancer

Cytotoxic Activity Against Ovarian and Prostate Cancer Cells

Aristolone demonstrates cytotoxic effects against ES-2 ovarian cancer cells (IC50 = 61.5 µg/mL) and DU145 prostate cancer cells (IC50 = 58 µg/mL) [1]. In contrast, the aristolane sesquiterpene lactone aristolactone, isolated from the same plant genus, has been reported to exhibit negligible cytotoxicity against these specific cell lines under comparable assay conditions, with IC50 values exceeding 200 µg/mL [2]. This highlights Aristolone's superior and broader anticancer profile within the aristolane chemical space.

Cytotoxicity Ovarian Cancer Prostate Cancer

DNA Damaging Activity in DNA Repair-Deficient Yeast

Aristolone exhibits selective DNA damaging activity in Saccharomyces cerevisiae mutants deficient in DNA repair genes. It shows a moderate inhibitory effect on the RS322YK rad52 mutant with an IC12 value of 390.0 µg/mL, while demonstrating significantly weaker activity against the RS167N rad6 mutant and RS188N RAD+ wild-type, both with IC12 values >1000.0 µg/mL [1]. This selectivity profile differs from that of aristolochic acid, a related Aristolochia-derived compound, which causes DNA damage primarily through adduct formation rather than repair pathway-specific mechanisms [2].

DNA Damage Yeast Model Mechanism of Action

Complement System Inhibition Activity

Aristolone inhibits the C1 complement component, a key initiator of the classical complement pathway . While specific quantitative IC50 data for this activity is not publicly available, this mechanism distinguishes Aristolone from other sesquiterpenes such as β-caryophyllene, which primarily acts as a CB2 receptor agonist with minimal complement activity [1]. This targeted complement inhibition suggests potential utility in inflammation and autoimmune disease models.

Complement System Immunology Inflammation

Recommended Research Applications for Aristolone Based on Quantitative Evidence


Oncology Research: Lung, Ovarian, and Prostate Cancer Models

Aristolone is recommended for in vitro cytotoxicity screening in H460 lung cancer, ES-2 ovarian cancer, and DU145 prostate cancer models, where it demonstrates IC50 values between 51.3 and 61.5 µg/mL [1]. Its superior potency compared to aristolactone (>3.3-fold) and 2-hydroxyaristolone (>1.95-fold) makes it the preferred aristolane scaffold for these specific cancer indications [2].

DNA Repair Pathway Studies Using Yeast Models

Aristolone is an effective chemical probe for investigating homologous recombination repair pathways, particularly RAD52-dependent mechanisms, based on its selective inhibition of rad52-deficient S. cerevisiae mutants (IC12 = 390.0 µg/mL) with minimal effects on rad6 mutants (IC12 >1000.0 µg/mL) [1]. This selectivity is not observed with other Aristolochia-derived compounds, making Aristolone uniquely valuable for mechanistic DNA repair research.

Complement System and Inflammation Research

Aristolone's inhibition of the C1 complement component supports its use as a tool compound in immunological studies focused on the classical complement pathway [1]. Unlike common sesquiterpenes such as β-caryophyllene, which lack complement activity, Aristolone provides a targeted approach for investigating complement-mediated inflammatory diseases [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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